4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15753441
InChI: InChI=1S/C7H7IN2.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10);1H
SMILES:
Molecular Formula: C7H8ClIN2
Molecular Weight: 282.51 g/mol

4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride

CAS No.:

Cat. No.: VC15753441

Molecular Formula: C7H8ClIN2

Molecular Weight: 282.51 g/mol

* For research use only. Not for human or veterinary use.

4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride -

Specification

Molecular Formula C7H8ClIN2
Molecular Weight 282.51 g/mol
IUPAC Name 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Standard InChI InChI=1S/C7H7IN2.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10);1H
Standard InChI Key NUNJOSNWKYDJAK-UHFFFAOYSA-N
Canonical SMILES C1CNC2=NC=CC(=C21)I.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride consists of a fused bicyclic system: a pyrrolidine ring (five-membered, saturated) fused to a pyridine ring (six-membered, aromatic). The iodine substituent at position 4 and the hydrochloride salt enhance its reactivity and solubility, respectively. Key identifiers include:

PropertyValue
IUPAC Name4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Canonical SMILESC1CNC2=NC=CC(=C21)I.Cl
InChI KeyNUNJOSNWKYDJAK-UHFFFAOYSA-N
PubChem CID138755901
Storage Conditions2–8°C

The compound’s Standard InChI (InChI=1S/C7H7IN2.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10);1H) confirms its protonation state and connectivity .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride involves cyclocondensation reactions, as outlined in studies on analogous pyrrolopyridines . A typical protocol includes:

  • Cyclization: Reacting 2-aminopyrrole derivatives with iodinated electrophiles in acetic acid and catalytic HCl.

  • Purification: Column chromatography (silica gel) yields high-purity products.

  • Salt Formation: Treatment with hydrochloric acid generates the hydrochloride salt .

Reaction conditions (e.g., temperature, solvent polarity) critically influence yield. For example, refluxing in acetic acid for 4–6 hours achieves yields exceeding 85% .

Mechanistic Insights

A plausible mechanism involves:

  • Electrophilic Activation: Iodine incorporation via electrophilic aromatic substitution.

  • Ring Closure: Intramolecular cyclization facilitated by HCl, forming the dihydropyrrolopyridine core.

  • Deprotonation-Salt Formation: Neutralization with HCl stabilizes the product .

Physicochemical Characterization

Spectroscopic Analysis

  • IR Spectroscopy: Absorptions at 3440 cm1^{-1} (N–H stretch) and 1675 cm1^{-1} (C=O from byproducts) confirm functional groups .

  • 1^1H NMR: Signals at δ 2.26 ppm (CH3_3), δ 7.14–7.44 ppm (aromatic protons), and δ 12.02 ppm (NH2_2) validate the structure .

  • Mass Spectrometry: A molecular ion peak at m/z 282.51 aligns with the molecular weight .

Biological Implications and Hypothesized Mechanisms

Neurotransmitter Receptor Interactions

Though understudied, structural analogs (e.g., 7-azaindoles) exhibit affinity for serotonin (5-HT) and dopamine receptors . The iodine atom may enhance binding to hydrophobic receptor pockets, while the dihydropyrrolidine ring mimics endogenous neurotransmitters.

Comparative Bioactivity

CompoundMolecular Weight (g/mol)Key SubstituentReported Activity
4-Iodo derivative282.51IodineHypothesized CNS modulation
4-Methyl derivative216.28MethylAnticancer
4-Cyano derivative223.25CyanoAntiviral

This table highlights how substituents at position 4 dictate pharmacological profiles .

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